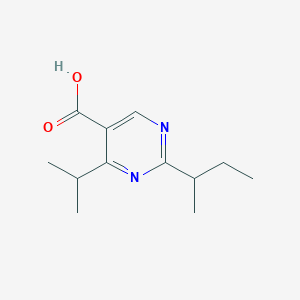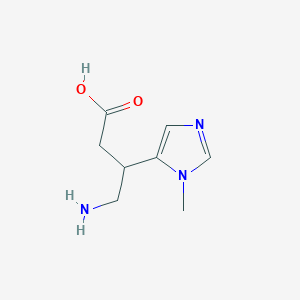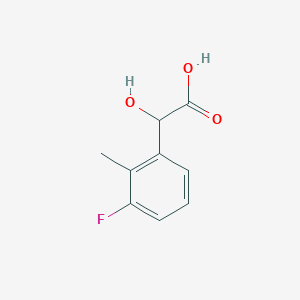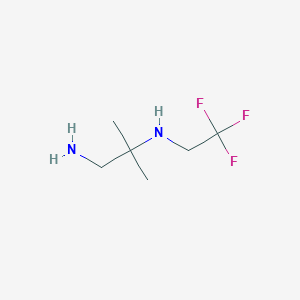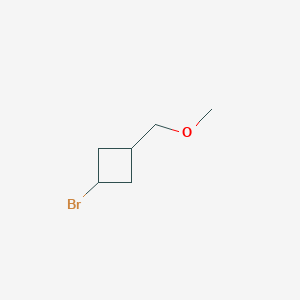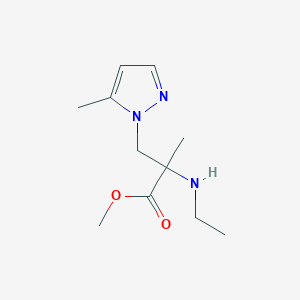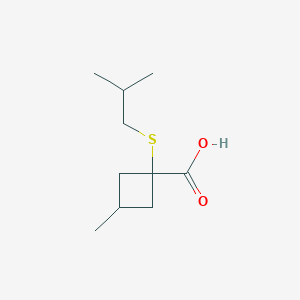![molecular formula C8H18ClNO B13540124 3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13540124.png)
3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride is a chemical compound with the molecular formula C8H17NO·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a hydroxyl group and a hydrochloride salt
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride typically involves the reaction of piperidine with propanol derivatives under controlled conditions. One common method involves the use of sodium hydride as a base in an aprotic polar solvent, followed by the reaction with a suitable alkylating agent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for yield and efficiency, with considerations for cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and minimizing waste.
化学反応の分析
Types of Reactions
3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted piperidine compounds.
科学的研究の応用
3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: It may be investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
作用機序
The mechanism of action of 3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Further research is needed to elucidate the detailed mechanisms by which this compound exerts its effects.
類似化合物との比較
Similar Compounds
3-(Piperidin-1-yl)propan-1-ol: A closely related compound with similar chemical properties and applications.
3-Piperidin-4-yl-propan-1-ol:
Uniqueness
3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. These properties make it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
特性
分子式 |
C8H18ClNO |
|---|---|
分子量 |
179.69 g/mol |
IUPAC名 |
3-[(3R)-piperidin-3-yl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c10-6-2-4-8-3-1-5-9-7-8;/h8-10H,1-7H2;1H/t8-;/m1./s1 |
InChIキー |
FZYSJNGXDDZHNJ-DDWIOCJRSA-N |
異性体SMILES |
C1C[C@@H](CNC1)CCCO.Cl |
正規SMILES |
C1CC(CNC1)CCCO.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13540051.png)
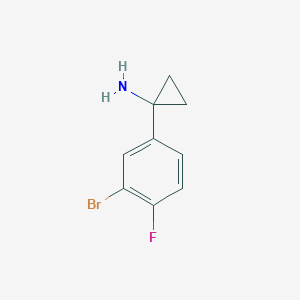

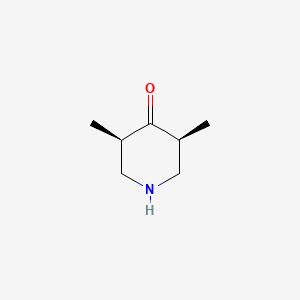
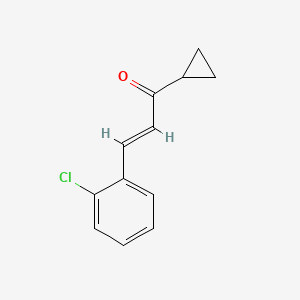
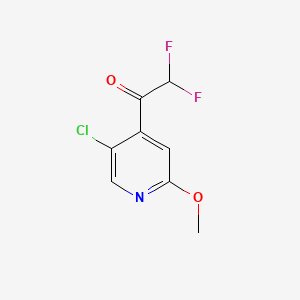
![1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride](/img/structure/B13540090.png)
